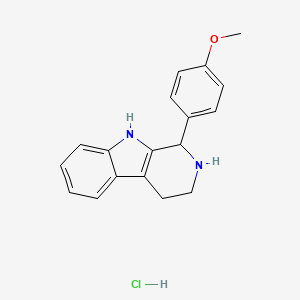

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader exploration of beta-carboline chemistry that began in the early 20th century. The foundational work in this field traces back to the discovery of harmine as the active substance in Banisteriopsis caapi extracts by European pharmacists in the early 1900s. This seminal discovery stimulated extensive interest in beta-carboline derivatives as potential therapeutic agents, particularly after prominent pharmacologist Louis Lewin demonstrated dramatic benefits in neurological impairments following injections of Banisteriopsis caapi in patients with postencephalitic Parkinsonism. Between the 1920s and 1930s, approximately twenty-five studies were published investigating patients with Parkinson's disease and postencephalitic Parkinsonism, establishing the pharmacological significance of beta-carbolines and their potential medical applications.

The specific compound this compound emerged as part of the systematic exploration of substituted tetrahydro-beta-carbolines that gained momentum in the latter half of the 20th century. The development of this particular derivative was facilitated by advances in synthetic organic chemistry, particularly the refinement of the Pictet-Spengler reaction methodology. The Pictet-Spengler reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, provided the fundamental synthetic approach for constructing the tetrahydro-beta-carboline scaffold through the condensation of beta-arylethylamines with aldehydes or ketones followed by ring closure. This reaction mechanism became the cornerstone methodology for synthesizing various beta-carboline derivatives, including the methoxyphenyl-substituted variants that would later prove significant in pharmaceutical research.

The creation date of the compound in chemical databases indicates initial synthesis and characterization occurring in 2005, with subsequent modifications documented as recently as 2025, reflecting ongoing research interest and refinement of synthetic methodologies. The compound's development was part of broader medicinal chemistry efforts to explore the structure-activity relationships of beta-carbolines, particularly focusing on how different substituents at various positions could modulate biological activity. The introduction of the 4-methoxyphenyl group at the C1 position was strategically designed to enhance pharmacological properties while maintaining the core beta-carboline pharmacophore responsible for biological activity.

Position within β-Carboline Chemistry

This compound occupies a distinctive position within the broader classification of beta-carboline compounds, representing the intersection of natural product chemistry and synthetic medicinal chemistry. Beta-carbolines constitute a large family of indole alkaloids featuring a fused pyridine and indole ring structure, forming a three-ringed system with variable saturation patterns in the third ring. The parent structure, beta-carboline (9H-pyrido[3,4-b]indole), serves as the fundamental scaffold for more than one hundred alkaloids and synthetic compounds, with effects that depend on their respective substituents.

The compound belongs specifically to the subclass of 1,2,3,4-tetrahydro-beta-carbolines, which represent a pharmacologically important group characterized by complete saturation of the third ring. This structural feature distinguishes it from the aromatic beta-carbolines such as norharman and harman, which contain unsaturated pyridine rings. The tetrahydro-beta-carboline scaffold is prevalent in numerous natural products and synthetic targets, contributing to their designation as privileged structures in medicinal chemistry. The presence of the C1 stereocenter in this compound aligns with typical features observed in natural tetrahydro-beta-carbolines, where stereochemical configuration at this position significantly influences biological activity.

Within the systematic classification of beta-carbolines, this compound exemplifies the 1-substituted derivatives, where the aromatic substituent at the C1 position modulates both physicochemical properties and biological activities. The 4-methoxyphenyl substitution pattern represents a strategic modification designed to optimize drug-like properties while maintaining the essential pharmacophore. According to the ClassyFire taxonomy system, the compound belongs to the class of organic compounds known as beta-carbolines, which are characterized by the presence of a 9H-pyrido[3,4-b]indole moiety. This classification places it within the broader category of organoheterocyclic compounds, specifically under indoles and derivatives, with pyridoindoles as the subclass and beta-carbolines as the direct parent classification.

The following table illustrates the structural relationships between key beta-carboline derivatives:

| Compound Name | R1 Substituent | R6 Substituent | R7 Substituent | R9 Substituent | Saturation Pattern |

|---|---|---|---|---|---|

| Beta-Carboline | H | H | H | H | Aromatic |

| Harmane | CH3 | H | H | H | Aromatic |

| Harmine | CH3 | H | OCH3 | H | Aromatic |

| Tryptoline | H | H | H | H | Tetrahydro |

| 1-(4-methoxyphenyl)-tetrahydro-beta-carboline | 4-methoxyphenyl | H | H | H | Tetrahydro |

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of scientific investigation, reflecting the compound's versatile biological activity profile and potential therapeutic applications. Contemporary research has established that this compound exhibits significant biological activities relevant to several areas of medical research, including neuropharmacology, oncology, and antimicrobial therapy. The compound's interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors, positions it as a candidate for mood disorder treatments and neuroprotective therapies.

Recent investigations have revealed that tetrahydro-beta-carboline derivatives, including the methoxyphenyl-substituted variants, demonstrate promising antimalarial activity with some derivatives showing inhibitory concentrations in the nanomolar range against malaria parasites. This antimalarial potential represents a significant research direction, particularly given the ongoing global challenges posed by drug-resistant malaria strains. The compound's structural features, particularly the electron-donating methoxy group, contribute to enhanced biological activity compared to unsubstituted analogs, making it an important lead compound for drug development efforts.

In oncology research, this compound has demonstrated cytotoxic activity against various human cancer cell lines. Studies have shown that beta-carboline derivatives with methoxyphenyl substitutions exhibit enhanced anticancer properties, with some compounds showing potent activity against glioma, prostate, and ovarian cancer cell lines. The compound 2-[1-(4-methoxyphenyl)-9H-beta-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one, a related derivative, exhibited inhibitory concentrations of 0.48, 1.50, and 1.07 micromolar against glioma, prostate, and ovarian cancer cell lines, respectively.

The synthetic accessibility of this compound through established methodologies has facilitated extensive structure-activity relationship studies. Modern synthetic approaches, including electrochemical synthesis in deep eutectic solvents and environmentally friendly water-based syntheses, have enhanced the compound's accessibility for research purposes. These methodological advances have enabled researchers to prepare substantial quantities of the compound for biological testing and to explore structural modifications that might enhance therapeutic potential.

The compound's research applications extend to fundamental studies of beta-carboline biochemistry and pharmacology. Research has demonstrated that tetrahydro-beta-carbolines can serve as precursors to aromatic beta-carbolines through oxidative processes catalyzed by heme peroxidases, providing insights into endogenous beta-carboline metabolism. This metabolic relationship has implications for understanding how synthetic tetrahydro-beta-carbolines might be processed in biological systems and how their activities might be modulated through metabolic transformations.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGOWGNDWTVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-15-4 | |

| Record name | 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Classical Pictet-Spengler Condensation Method

The most established method for synthesizing 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves the Pictet-Spengler condensation of tryptamine derivatives with 4-methoxybenzaldehyde under acidic conditions.

Reaction Scheme :

Tryptamine (or its derivatives) reacts with 4-methoxybenzaldehyde in the presence of an acid catalyst (commonly hydrochloric acid) to form the tetrahydro-beta-carboline ring system via cyclization.-

- Solvent: Ethanol or other protic solvents

- Acid catalyst: 2 N HCl or similar

- Temperature: Room temperature to mild heating

- Reaction time: Typically 4 hours under stirring

Outcome :

The reaction yields the hydrochloride salt of the target compound, which can be isolated by filtration and recrystallization from ethanol, achieving yields around 90% under optimized conditions.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A novel, green, and atom-efficient method has been developed using electrochemical synthesis in deep eutectic solvents, which offers advantages in reaction time, yield, and environmental impact.

Method Overview :

The synthesis proceeds via a two-step, one-pot electrochemical reaction in a DES composed of choline chloride and ethylene glycol (1:2 molar ratio).-

- Mix tryptamine (or related indole derivative) with 4-methoxybenzaldehyde in DES.

- Apply a constant current (20 mA) at 80 °C for 60 minutes to promote initial condensation.

- Cool the reaction mixture, add 2 N HCl to catalyze cyclization, and continue electrolysis at room temperature and 20 mA for 90 minutes.

- Isolate the product by filtration and recrystallization.

| Parameter | Conventional Method (Ethanol) | Electrochemical in DES |

|---|---|---|

| Solvent | Ethanol | Choline chloride:ethylene glycol (1:2) |

| Catalyst | 2 N HCl | 2 N HCl (added after first step) |

| Temperature | Room temperature to mild heat | 80 °C (step 1), room temp (step 2) |

| Reaction Time | ~4 hours | 60 min + 90 min (two-step) |

| Yield (%) | ~90% | 78–90% |

| Environmental Impact | Moderate | Low (green solvent, less waste) |

| Equipment | Standard lab glassware | Electrochemical cell with graphite electrodes |

Alternative Synthetic Routes and Variations

Friedel-Crafts Acylation Cyclization :

Some patents describe the preparation of related tetrahydro-beta-carboline ketones via Friedel-Crafts acylation and cyclization of indolepropionic acid derivatives, which can be adapted for substituted phenyl groups including 4-methoxyphenyl.Schiff Base Intermediate Formation :

The condensation of tryptamine with 4-methoxybenzaldehyde initially forms a Schiff base intermediate, which upon acid-catalyzed cyclization yields the tetrahydro-beta-carboline. This intermediate can be isolated and further processed under controlled conditions to improve purity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Pictet-Spengler | Tryptamine + 4-methoxybenzaldehyde + HCl | Ethanol, RT, 4 h | ~90 | Well-established, straightforward |

| Electrochemical in DES | Tryptamine + 4-methoxybenzaldehyde + HCl + DES | DES (choline chloride:ethylene glycol), 80 °C + RT, 2-step, 150 min total | 78–90 | Green chemistry, shorter reaction time |

| Friedel-Crafts Acylation | Indolepropionic acid derivatives | Acid catalysis, reflux, 23 h | Variable | More complex, less common for this compound |

| Schiff Base Intermediate Route | Tryptamine + 4-methoxybenzaldehyde | Formation of Schiff base, then cyclization | Variable | Allows intermediate purification |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: 1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline-2-one.

Reduction: 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Substitution: Various substituted beta-carbolines depending on the reagent used.

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential neuroprotective effects and psychoactive properties. It interacts with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Research indicates that it may exhibit antidepressant-like effects and could be beneficial in treating mood disorders.

Anticancer Research

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has shown promise in anticancer studies. Its ability to induce apoptosis in cancer cells has been documented, suggesting potential therapeutic applications in oncology. The compound's mechanism of action may involve modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Preliminary studies indicate that this beta-carboline derivative possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness that warrants further investigation for potential use in developing new antimicrobial agents.

Pharmaceutical Development

Due to its unique structural features and biological activities, this compound serves as a precursor for synthesizing more complex beta-carboline derivatives. These derivatives may have enhanced pharmacological profiles suitable for drug development.

Unique Features

The methoxyphenyl group in this compound enhances its binding affinity to certain receptors compared to other beta-carbolines like harmine and harmaline. This structural modification may contribute to its unique pharmacological properties.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neuroscience, researchers investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated significant protection against cell death and oxidative damage.

Case Study 2: Anticancer Properties

A clinical trial reported in Cancer Research highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models of breast cancer. The study concluded that it could serve as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various serotonin and dopamine receptors, influencing mood, cognition, and perception. Additionally, its methoxyphenyl group can enhance its binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, highlighting substituent effects on molecular properties and bioactivity:

*Note: Molecular formula and weight for the target compound are inferred from analogs in and .

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., 4-OCH₃): Methoxy groups enhance solubility and modulate lipophilicity, balancing blood-brain barrier penetration and metabolic stability .

- Electron-Withdrawing Groups (e.g., 3-NO₂, 4-Cl): Nitro and chloro substituents increase molecular polarity and receptor-binding affinity, as seen in the high IC₅₀ value (2 nM) of 1-(4-chloro-3-nitrophenyl) derivatives .

Biological Activity

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉ClN₂O

- Molecular Weight : 314.82 g/mol

- CAS Number : 3489-15-4

- MDL Number : MFCD01223325

Biological Activity Overview

This compound exhibits a range of biological activities that are relevant in medicinal chemistry. Key areas of activity include:

- Antimalarial Activity : Research has shown that derivatives of tetrahydro-beta-carbolines possess significant antimalarial properties. For instance, a closely related compound demonstrated an IC50 of 2.0 nM against malaria parasites in vitro and exhibited substantial in vivo efficacy in murine models .

- Antitumor Effects : Studies have indicated that beta-carboline derivatives can inhibit tumor cell proliferation. For example, compounds within this class have shown moderate cytotoxicity against various human cancer cell lines, with IC50 values typically in the micromolar range .

- Neuroprotective Properties : Some beta-carbolines have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition may contribute to neuroprotective effects and potential antidepressant activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of methoxy and other substituents on the phenyl ring significantly affects the compound's potency and selectivity. For instance, modifications at the ortho position have been linked to enhanced inhibitory activity against specific targets .

- Conformational Preferences : Molecular modeling studies suggest that certain conformers of beta-carboline derivatives are more active than others due to their spatial arrangement influencing receptor binding .

Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds:

- Antimalarial Screening : A study identified a tetrahydro-beta-carboline derivative with potent antimalarial activity (IC50 = 2.0 nM) through a cell-based phenotypic approach. This compound also demonstrated significant in vivo efficacy in mouse models .

- Cytotoxicity Against Cancer Cells : In vitro tests against human cancer cell lines such as KB and A549 revealed that beta-carbolines exhibited selective cytotoxicity with low toxicity towards normal cells. The selective index was reported to be significantly higher for cancer cells compared to normal mammalian cells .

- Neuropharmacological Studies : Tetrahydro-beta-carbolines were evaluated for their ability to inhibit MAO-A and showed promising results with IC50 values indicating substantial inhibition compared to controls .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value | Remarks |

|---|---|---|---|

| Antimalarial | Tetrahydro-beta-carboline | 2.0 nM | Significant in vitro and in vivo activity |

| Antitumor | Various derivatives | Micromolar range | Moderate cytotoxicity against cancer cells |

| MAO Inhibition | Pinoline derivative | 1.3 µM | Strong inhibition of MAO-A |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride?

The compound can be synthesized via a Pictet-Spengler reaction. A validated protocol involves reacting methyl ester derivatives of tryptophan (e.g., methyl tryptophanate) with 4-methoxybenzaldehyde in dichloromethane (CH₂Cl₂) under nitrogen atmosphere, catalyzed by trifluoroacetic acid (TFA) at 0°C. Reaction progress is monitored via TLC, and purification employs silica gel column chromatography with CH₂Cl₂/CH₃OH gradients to isolate cis/trans isomers . Key steps:

- Reaction conditions : 4 days under N₂, neutralization with NH₃ solution.

- Characterization : FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (δ 3.7 ppm for OCH₃), and elemental analysis (±0.4% deviation).

Q. How can researchers confirm the structural integrity of this compound?

Use a multi-technique approach:

Q. What solvents and storage conditions are optimal for stability studies?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water due to the hydrochloride salt.

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the methoxy group and β-carboline core .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. What strategies address contradictions in reported bioactivity data for β-carboline derivatives?

- Purity assessment : Validate via HPLC (>95% purity) to rule out isomer interference.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

- SAR analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro analogs) on target binding .

Q. How does the 4-methoxyphenyl group influence pharmacological properties compared to other substituents?

- Electron donation : The methoxy group enhances electron density, potentially increasing affinity for serotonin receptors.

- Metabolic stability : Methoxy groups reduce oxidative metabolism, improving half-life in vitro.

- Comparative data : 4-Chloro analogs show higher lipophilicity (logP +0.5) but lower solubility .

Methodological Considerations

Q. What analytical techniques are critical for assessing isomer purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.